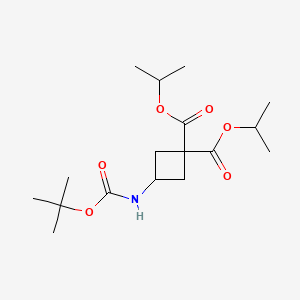
3-(3-Chloro-4-methylphenyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)phenylacetic acid (3-CMPPA) is an organic compound that has been used in scientific research for its various biochemical and physiological effects. It is a synthetic analog of phenylacetic acid, and has been used in a variety of laboratory experiments for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Utilization in Drug-like Screening Libraries
A study by Kumar et al. (2015) utilized 3-chloro-4-hydroxyphenylacetic acid, a derivative of 3-(3-Chloro-4-methylphenyl)phenylacetic acid, in creating a drug-like screening library. This library was synthesized to investigate cytotoxicity against human prostate cancer cell lines and antiparasitic activities, although no significant activity was observed at the tested concentrations.
Synthesis and Characterization
The work of Han Xue-lian (2007) and Srivastava et al. (2015) involves the synthesis and structural elucidation of derivatives of phenylacetic acids, closely related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid. These studies focus on the chemical synthesis and properties of these compounds, providing insight into their chemical behavior and potential applications.
Natural Product Derivatives and Fungal Metabolites
Research by Varma et al. (2006) highlights the production of phenylacetic acid derivatives by the fungus Curvularia lunata. These derivatives are structurally related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid and indicate the potential of microorganisms in producing novel bioactive compounds.
Spectroscopic Characterization and Library Creation
The work of Davis et al. (2007) involves the synthesis and spectroscopic characterization of a combinatorial library based on a fungal natural product related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid. This study illustrates the use of these compounds in creating diverse chemical libraries for potential pharmacological screening.
Phenylacetic Acid Derivatives in Cultures
The isolation of phenylacetic acid derivatives, closely related to 3-(3-Chloro-4-methylphenyl)phenylacetic acid, from cultures of microfungi is discussed in a study by Mei et al. (2020). These findings contribute to the understanding of the diversity of secondary metabolites produced by fungi and their potential applications in various fields.
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups .
Propiedades
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWTLORQWKWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718404 |
Source


|
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)phenylacetic acid | |
CAS RN |
1352318-33-2 |
Source


|
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-chloro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)



![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)